molecular formula C8H16N2O B8437710 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile

2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile

Cat. No.: B8437710
M. Wt: 156.23 g/mol
InChI Key: ZCKWUSYARNMLRV-UHFFFAOYSA-N
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Description

2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Additionally, the addition of hydrogen cyanide (HCN) to aldehydes or ketones can yield hydroxynitriles .

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic addition reactions, where the cyanide ion attacks electrophilic carbon atoms, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is unique due to the presence of both a hydroxy and an amino group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for the synthesis of complex molecules and the exploration of new chemical pathways.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(4-hydroxybutylamino)-2-methylpropanenitrile

InChI

InChI=1S/C8H16N2O/c1-8(2,7-9)10-5-3-4-6-11/h10-11H,3-6H2,1-2H3

InChI Key

ZCKWUSYARNMLRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

220 μl of acetone cyanohydrin and 200 μl of 4-amino 1-butanol were mixed together with stirring for 16 hours at 20° C. and then was diluted with 2 ml of methylene chloride, dried, filtered and the filtrate was concentrated under reduced pressure to obtain the propanonitrile which was used as is for the following stage.
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

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